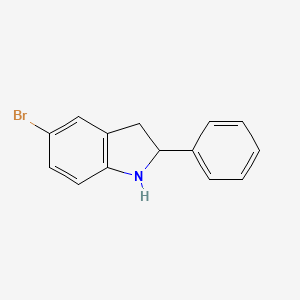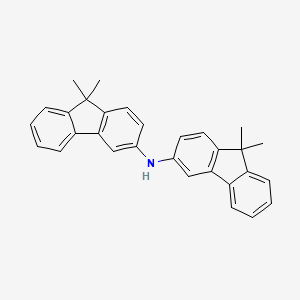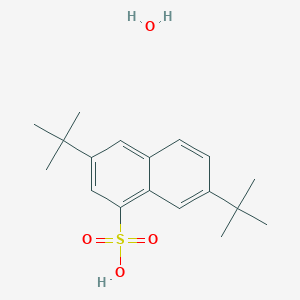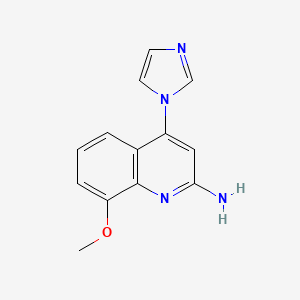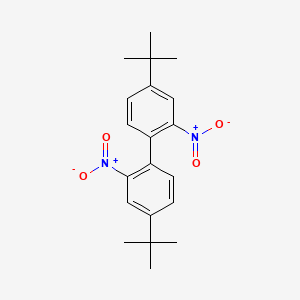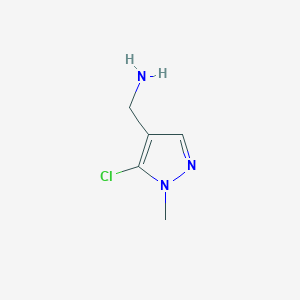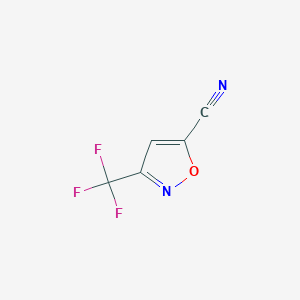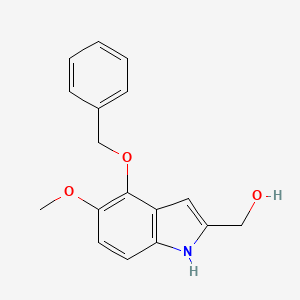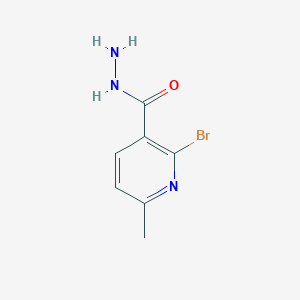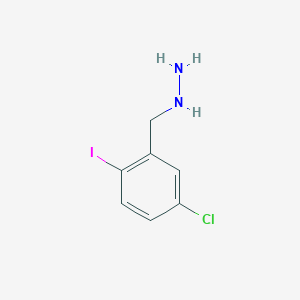
(5-Chloro-2-iodobenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-iodobenzyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a benzyl group substituted with chlorine and iodine atoms at the 5 and 2 positions, respectively, and a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-iodobenzyl)hydrazine typically involves the reaction of 5-chloro-2-iodobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
5-Chloro-2-iodobenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-iodobenzyl)hydrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted hydrazine derivatives.
Oxidation: Azides or other oxidized products.
Reduction: Reduced hydrazine derivatives.
Scientific Research Applications
(5-Chloro-2-iodobenzyl)hydrazine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Biological Studies: The compound can be used to study enzyme inhibition and other biochemical processes.
Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Chloro-2-iodobenzyl)hydrazine involves its interaction with biological molecules, particularly enzymes. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-iodobenzyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(5-Chloro-2-iodobenzyl)hydrazone: A derivative formed by the reaction of (5-Chloro-2-iodobenzyl)hydrazine with aldehydes or ketones.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine substituents on the benzyl ring, which can influence its reactivity and interactions with other molecules. The hydrazine group also provides distinct chemical properties compared to similar compounds with different functional groups.
Properties
Molecular Formula |
C7H8ClIN2 |
|---|---|
Molecular Weight |
282.51 g/mol |
IUPAC Name |
(5-chloro-2-iodophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClIN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 |
InChI Key |
OJJOFKRDFUWNLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


